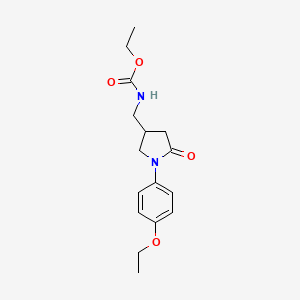

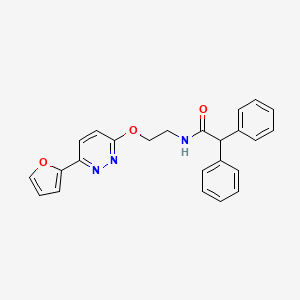

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has an ethoxyphenyl group attached to the pyrrolidinone ring, and a carbamate group attached to the nitrogen of the pyrrolidinone ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidinone ring . Techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the pyrrolidinone ring might participate in various reactions depending on the conditions .科学的研究の応用

Antimitotic Agents and Anticancer Research

Antimitotic Agents Chiral Isomers and Biological Activity

Ethyl carbamate derivatives, particularly those with chiral isomers, have been studied for their antimitotic properties and potential anticancer activities. The synthesis of specific isomers has shown differential biological activity, with S-isomers typically being more potent than R-isomers. Such compounds are of interest for their potential to inhibit cell division and demonstrate cytotoxic activity against neoplasms in experimental models (C. Temple & G. Rener, 1992). Alterations of the carbamate group in ethyl carbamate derivatives have been explored to optimize anticancer activity, indicating the importance of the carbamate moiety for biological efficacy (C. Temple, G. Rener, & R. Comber, 1989).

Synthesis and Chemical Properties

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds using ethyl carbamate derivatives as intermediates or functional groups. These efforts include the development of new anticancer agents with modifications at the carbamate group to investigate their impact on cytotoxic and antimitotic activities. The synthesis techniques and the resulting compounds' biological activities provide insight into the structural requirements for anticancer efficacy (C. Temple et al., 1983).

Environmental and Food Safety

Ethyl Carbamate as an Environmental and Food Toxicant

Research into ethyl carbamate's role as a potential toxicant in food and environmental contexts has garnered attention. Studies have explored its formation, detection, and mitigation in food products, recognizing its classification as a possible carcinogen. Efforts to understand ethyl carbamate's impact on health and to develop strategies for reducing exposure are critical for food safety and public health (Vemana Gowd et al., 2018).

Molecular Docking and Drug Design

Molecular Docking Studies

Molecular docking studies involving derivatives of ethyl carbamate aim to elucidate the interactions between these compounds and biological targets. Such research aids in the design of molecules with enhanced biological activity, contributing to the development of new therapeutic agents. The use of ethyl carbamate derivatives in molecular docking underscores their versatility and potential in drug design and discovery processes (S. Tiwari et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

ethyl N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-17-16(20)22-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYLMPHDNLQOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)

![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)